N'-{2-[(E)-2-(4-chlorophenyl)ethenyl]benzo[g]quinazolin-4-yl}-N,N-diethylethane-1,2-diamine
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Overview
Description
N-{2-[(E)-2-(4-chlorophenyl)-1-ethenyl]benzo[g]quinazolin-4-yl}-N-[2-(diethylamino)ethyl]amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a chlorophenyl group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-2-(4-chlorophenyl)-1-ethenyl]benzo[g]quinazolin-4-yl}-N-[2-(diethylamino)ethyl]amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Heck reaction, where the quinazoline core is coupled with 4-chlorostyrene in the presence of a palladium catalyst.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the quinazoline derivative with diethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-2-(4-chlorophenyl)-1-ethenyl]benzo[g]quinazolin-4-yl}-N-[2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-{2-[(E)-2-(4-chlorophenyl)-1-ethenyl]benzo[g]quinazolin-4-yl}-N-[2-(diethylamino)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study the interaction of quinazoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-{2-[(E)-2-(4-chlorophenyl)-1-ethenyl]benzo[g]quinazolin-4-yl}-N-[2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation.
Electron Transport: In material science applications, the compound facilitates electron transport in OLEDs, enhancing their efficiency and performance.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(E)-2-(4-bromophenyl)-1-ethenyl]benzo[g]quinazolin-4-yl}-N-[2-(diethylamino)ethyl]amine
- N-{2-[(E)-2-(4-methylphenyl)-1-ethenyl]benzo[g]quinazolin-4-yl}-N-[2-(diethylamino)ethyl]amine
Uniqueness
N-{2-[(E)-2-(4-chlorophenyl)-1-ethenyl]benzo[g]quinazolin-4-yl}-N-[2-(diethylamino)ethyl]amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.
Properties
Molecular Formula |
C26H27ClN4 |
---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
N-[2-[(E)-2-(4-chlorophenyl)ethenyl]benzo[g]quinazolin-4-yl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C26H27ClN4/c1-3-31(4-2)16-15-28-26-23-17-20-7-5-6-8-21(20)18-24(23)29-25(30-26)14-11-19-9-12-22(27)13-10-19/h5-14,17-18H,3-4,15-16H2,1-2H3,(H,28,29,30)/b14-11+ |
InChI Key |
MSOORHLGOVMZQM-SDNWHVSQSA-N |
Isomeric SMILES |
CCN(CC)CCNC1=NC(=NC2=CC3=CC=CC=C3C=C21)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC2=CC3=CC=CC=C3C=C21)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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